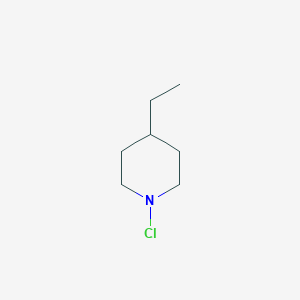

1-Chloro-4-ethylpiperidine

Description

Structure

3D Structure

Properties

CAS No. |

61573-36-2 |

|---|---|

Molecular Formula |

C7H14ClN |

Molecular Weight |

147.64 g/mol |

IUPAC Name |

1-chloro-4-ethylpiperidine |

InChI |

InChI=1S/C7H14ClN/c1-2-7-3-5-9(8)6-4-7/h7H,2-6H2,1H3 |

InChI Key |

XOOZGCLAQYFWFW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCN(CC1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1 Chloro 4 Ethylpiperidine and Analogous Structures

Direct Chlorination Strategies for Piperidine (B6355638) Ring Systems

Direct chlorination of a pre-formed piperidine ring is a common and straightforward approach to synthesizing N-chloro derivatives or C-chlorinated piperidines. These methods can be broadly categorized into nucleophilic substitution and radical-mediated pathways.

The synthesis of 1-Chloro-4-ethylpiperidine can be readily achieved from its parent amine, 4-ethylpiperidine (B1265683), through nucleophilic substitution. In this reaction, the nitrogen atom of the piperidine acts as a nucleophile. Common and effective chlorinating agents for this transformation include thionyl chloride (SOCl₂) and phosphorus trichloride (B1173362) (PCl₃). smolecule.com The reaction involves the attack of the piperidine nitrogen on the electrophilic chlorinating agent, followed by the expulsion of a leaving group to form the N-Cl bond.

Another established method involves treating 4-ethylpiperidine with sodium hypochlorite (B82951) (NaOCl) to generate the N-chloro derivative. cas.cz A simple procedure describes dissolving 4-ethylpiperidine in a solvent like petroleum ether, adding an aqueous solution of sodium hydroxide, and then saturating the mixture with chlorine gas while cooling. cas.cz This process effectively yields this compound. These nucleophilic chlorination methods are generally efficient and provide good yields of the desired N-chlorinated product. smolecule.com

Radical-mediated reactions offer an alternative pathway for the chlorination of piperidine rings, often enabling functionalization at carbon positions that are not easily accessible through ionic pathways. Visible-light-induced methods have gained prominence for their mild conditions and high selectivity. For instance, N-chlorosuccinimide (NCS) can be used as a chlorine source in photocatalytic reactions to functionalize piperidines. rsc.org

Mechanistic studies suggest that these transformations involve the generation of a chlorine radical. rsc.org In a typical process, visible light initiates the formation of the radical, which can then abstract a hydrogen atom from the piperidine backbone. This creates a carbon-centered radical intermediate, which subsequently reacts with a chlorine source like NCS to yield the chlorinated piperidine. nih.govresearchgate.net While this method has been extensively demonstrated for C-H functionalization, such as in the synthesis of 3,3-dichloro-2-hydroxy-piperidines from N-substituted piperidines, the principles are applicable to the broader field of piperidine chlorination. rsc.org The site of chlorination can sometimes be directed by the steric and electronic properties of the piperidine substrate and the radical initiator used. scientificupdate.com

Cyclization Reactions for the Construction of Chloro-Piperidine Skeletons

Instead of chlorinating a pre-existing piperidine, the chloro-substituted ring can be constructed directly through cyclization reactions. These methods build the heterocyclic skeleton and install the chlorine atom in a single, often stereoselective, process.

The Aza-Prins cyclization is a powerful method for synthesizing 4-substituted piperidines. A notable variant employs Niobium(V) chloride (NbCl₅) to mediate the reaction between epoxides and homoallylic amines, yielding 4-chloro-piperidine derivatives in good yields under mild conditions. rasayanjournal.co.in In this process, NbCl₅ functions as both a Lewis acid to activate the epoxide for ring-opening and as a source of chloride ions for the final nucleophilic trapping step. rasayanjournal.co.inresearchgate.netmdpi.com

The proposed mechanism involves the NbCl₅-mediated opening of the epoxide ring, followed by a nucleophilic attack from the homoallylic amine. A subsequent intramolecular rearrangement and cyclization form a piperidinyl carbocation intermediate. The readily available chloride ion from NbCl₅ then attacks this carbocation at the 4-position to furnish the final 4-chloro-piperidine product. rasayanjournal.co.in The reaction is efficient for a variety of substituted epoxides and N-protected homoallylic amines, with yields often exceeding 80%. rasayanjournal.co.in

| Entry | Epoxide Substrate | Homoallylic Amine Substrate | Product | Yield (%) |

| 1 | Styrene oxide | N-Tosyl homoallylamine | trans-4-chloro-2-phenyl-1-tosylpiperidine | 88 |

| 2 | Styrene oxide | N-Mesyl homoallylamine | trans-4-chloro-2-phenyl-1-(methylsulfonyl)piperidine | 85 |

| 3 | 4-Methoxystyrene oxide | N-Tosyl homoallylamine | trans-4-chloro-2-(4-methoxyphenyl)-1-tosylpiperidine | 82 |

| 4 | 4-Methoxystyrene oxide | N-Mesyl homoallylamine | trans-4-chloro-2-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine | 80 |

| 5 | 1,2-Epoxy-3-phenoxypropane | N-Tosyl homoallylamine | trans-4-chloro-2-(phenoxymethyl)-1-tosylpiperidine | 93 |

| 6 | 1,2-Epoxy-3-phenoxypropane | N-Mesyl homoallylamine | trans-4-chloro-2-(phenoxymethyl)-1-(methylsulfonyl)piperidine | 90 |

This table presents data on the synthesis of various 4-chloropiperidine (B1584346) derivatives via NbCl₅-mediated Aza-Prins type cyclization, adapted from research findings. rasayanjournal.co.in

Modern synthetic chemistry has developed innovative ways to form piperidine rings through selective C-H bond amination. An iodine-catalyzed intramolecular Csp³–H amination provides a route to selectively form the piperidine core under visible light initiation. acs.orgscispace.com This reaction overrides the more common tendency for 5-membered pyrrolidine (B122466) ring formation in related Hofmann-Löffler reactions. acs.org

The process employs a homogeneous iodine catalyst and a terminal oxidant, such as N-bromosuccinimide (NBS). It proceeds through two catalytic cycles involving a radical C–H functionalization and an iodine-catalyzed C–N bond formation. acs.orgfigshare.com This strategy is particularly effective for synthesizing 2-aryl-substituted piperidines. acs.org The key to forming the six-membered piperidine ring is overcoming the kinetic barrier associated with the necessary 1,6-hydrogen atom abstraction from a nitrogen-centered radical, a challenge that this methodology successfully addresses. acs.org This approach represents a significant advance in synthesizing the fundamental piperidine structure, which can then be subjected to further derivatization.

Derivatization from Pre-functionalized Piperidine Precursors

Synthesizing complex piperidine derivatives can often be accomplished by starting with a piperidine ring that already contains certain functional groups. These pre-functionalized precursors act as versatile platforms for building more elaborate molecules.

For example, commercially available piperidines, such as 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate, can serve as starting points. nih.gov Through a sequence of reactions, such as Grignard addition to the ester group, followed by deprotection of the nitrogen and subsequent functionalization (e.g., carbamoylation), a wide array of complex piperidine-based structures can be accessed. nih.gov This strategy leverages existing functionality to construct new bonds and introduce desired substituents without having to build the piperidine ring from scratch.

Another illustrative example is the reaction of a complex molecule with a functionalized piperidine. For instance, a nickel(II) salphen complex has been functionalized by reacting it with 1-(2-chloroethyl) piperidine hydrochloride. researchgate.net This demonstrates how a pre-existing chloro-functionalized piperidine can be used as a building block to be incorporated into a larger molecular assembly. These derivatization approaches are central to medicinal chemistry and materials science, where the piperidine core is often modified to fine-tune biological activity or material properties.

Strategies for Introducing Halogen Substituents at Specific Positions

The introduction of a halogen, such as chlorine, onto the piperidine scaffold is a key step in the synthesis of compounds like this compound. Several methods are employed to achieve this, often involving direct chlorination or the conversion of other functional groups.

One common approach is the direct chlorination of a piperidine derivative. For instance, 4-ethylpiperidine can be treated with a chlorinating agent like sodium hypochlorite to produce this compound. cas.cz Another method involves the reaction of 4-ethylpiperidin-1-ol with thionyl chloride (SOCl₂) under anhydrous conditions, which yields this compound. smolecule.com Thionyl chloride and phosphorus pentachloride (PCl₅) are frequently used reagents for substituting hydroxyl or amino groups with chlorine. smolecule.com

The aza-Prins cyclization is another powerful method for synthesizing 4-halopiperidine derivatives. This reaction typically involves the cyclization of homoallylic amines in the presence of a Lewis acid. rasayanjournal.co.inresearchgate.net The choice of Lewis acid and reaction conditions can influence the outcome. For example, Niobium (V) chloride (NbCl₅) has been shown to be an effective Lewis acid for the aza-Prins type cyclization of epoxides and homoallylic amines, leading to the formation of 4-chloropiperidine derivatives. rasayanjournal.co.in The proposed mechanism involves the NbCl₅-mediated opening of the epoxide ring, followed by intramolecular cyclization and trapping of the resulting carbocation by a chloride ion. rasayanjournal.co.in Similarly, iron(III) catalysts in combination with trimethylsilyl (B98337) halides can be used to construct chloro, bromo, and iodo heterocycles. researchgate.net

Furthermore, ring expansion strategies can be employed. For example, prolinols can undergo ring expansion to form 3-chloropiperidines, a method utilized in the synthesis of various biologically active molecules. nih.gov Halogen-induced cyclizations of olefinic amides also provide a route to halogenated piperidines, where the choice of halogenating agent and substrate structure can control the ring size and stereochemistry of the product. mdpi.com

The following table summarizes some of the key reagents and methods for introducing halogen substituents onto a piperidine ring:

| Reagent/Method | Starting Material | Product | Reference |

| Sodium Hypochlorite | 4-Ethylpiperidine | This compound | cas.cz |

| Thionyl Chloride (SOCl₂) | 4-Ethylpiperidin-1-ol | This compound | smolecule.com |

| Niobium (V) Chloride (NbCl₅) | Epoxides and Homoallylic Amines | 4-Chloropiperidine Derivatives | rasayanjournal.co.in |

| Iron(III) catalyst and Trimethylsilyl halide | Homoallylic Amines | 4-Halopiperidine Derivatives | researchgate.net |

| Ring Expansion of Prolinols | Prolinols | 3-Chloropiperidines | nih.gov |

Control of Regio- and Stereoselectivity in Piperidine Synthesis

Controlling the regioselectivity (the position of substitution) and stereoselectivity (the three-dimensional arrangement of atoms) is paramount in the synthesis of complex piperidine derivatives.

Regioselectivity:

The regioselectivity of a reaction determines which atom in a molecule will be affected by a reagent. In piperidine synthesis, controlling where a substituent is introduced on the ring is crucial.

The aza-Prins cyclization offers a degree of regiocontrol. The substitution at the 4-position of the resulting piperidine ring depends on the nucleophiles present in the reaction mixture. rasayanjournal.co.in For example, using NbCl₅ as a Lewis acid provides a source of chloride ions, leading to the formation of 4-chloropiperidines. rasayanjournal.co.in

Another strategy involves the generation of a 3,4-piperidyne intermediate. This highly reactive species can undergo cycloaddition reactions with various trapping agents, leading to the formation of annulated piperidines with substitution at specific positions. The regioselectivity of these trapping reactions can be predicted and rationalized using computational models. nih.gov

The alkylation of piperidine can also be directed to a specific position. For example, piperidine can be converted to N-chloropiperidine, which is then dehydrohalogenated to form Δ¹-piperideine. This intermediate can then be alkylated at the 3-position. odu.edu

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. This is particularly important when creating chiral molecules with specific biological activities.

Several methods have been developed to achieve high stereoselectivity in piperidine synthesis. One approach utilizes chiral auxiliaries. For instance, an η⁴-dienetricarbonyliron complex can act as a powerful chiral auxiliary in a double reductive amination cascade to produce 2-dienyl-substituted piperidines with complete control over the stereochemistry. rsc.orgrsc.org The bulky tricarbonyliron group directs the approach of reagents to the less sterically hindered face of the molecule. rsc.org

Gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce piperidin-4-ols with excellent diastereoselectivities. nih.gov This method allows for the flexible and modular synthesis of substituted piperidines. nih.gov

The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines can be achieved starting from 2-pyridone. By introducing a chiral N-galactosyl group, subsequent nucleophilic additions and reactions with electrophiles proceed with high regio- and stereoselectivity. researchgate.net

Furthermore, the stereodivergent synthesis of cis- and trans-2-substituted 3-hydroxypiperidines has been developed, allowing for the selective formation of either stereoisomer with high diastereoselectivity. beilstein-journals.org Ring expansion of aziridines can also proceed with high regio- and stereoselectivity to yield substituted piperidines. researchgate.net

The following table highlights some approaches for achieving stereoselectivity in piperidine synthesis:

| Method | Key Feature | Outcome | Reference |

| η⁴-Dienetricarbonyliron Complex | Chiral Auxiliary | Complete Diastereoselectivity | rsc.orgrsc.org |

| Gold-Catalyzed Cyclization | Modular Approach | Excellent Diastereoselectivity | nih.gov |

| N-Galactosyl-2-pyridone Chemistry | Chiral Template | High Regio- and Stereoselectivity | researchgate.net |

| Stereodivergent Synthesis | Controlled Reaction Conditions | Selective formation of cis or trans isomers | beilstein-journals.org |

| Aziridine Ring Expansion | Strain-Release Driven | High Regio- and Stereoselectivity | researchgate.net |

Reactivity and Chemical Transformations of 1 Chloro 4 Ethylpiperidine

Nucleophilic Displacement Reactions at the Chlorine Center

The N-Cl bond in 1-Chloro-4-ethylpiperidine is the primary site for nucleophilic attack, where the chlorine atom acts as a leaving group. These reactions involve the transfer of a chloronium ion (Cl⁺) equivalent to a nucleophile.

The mechanism of nucleophilic substitution at the chlorine atom of N-chloroamines can proceed through different pathways, largely dependent on the nature of the nucleophile and the reaction conditions.

Stepwise Mechanism : For less reactive nucleophiles, the reaction often proceeds through a stepwise mechanism. This pathway involves a fast, reversible protonation of the nitrogen atom (if an acid catalyst is present), followed by the rate-determining transfer of the chlorine atom to the nucleophile researchgate.net.

Concerted Mechanism : With more reactive nucleophiles, a concerted mechanism is often favored. In this pathway, the bond formation between the nucleophile and the chlorine atom occurs simultaneously with the breaking of the N-Cl bond researchgate.net. General acid catalysis can play a significant role in this mechanism by protonating the nitrogen atom, which increases the electrophilicity of the chlorine atom and facilitates the transfer researchgate.net.

A key mechanistic feature that can be postulated for this compound is neighboring group participation (NGP) , also known as anchimeric assistance wikipedia.orgslideshare.net. The piperidine (B6355638) nitrogen, despite being bonded to the chlorine, can act as an internal nucleophile. This participation would involve the formation of a strained, bicyclic aziridinium-like intermediate.

The process can be visualized as follows:

Intramolecular attack of the nitrogen's lone pair onto the carbon atom at a suitable position, displacing a leaving group. However, in the case of this compound, the NGP would more likely involve interaction with the reaction center during the substitution on the chlorine atom, stabilizing the transition state.

The rate of such a reaction is typically accelerated compared to a similar reaction without the participating neighboring group wikipedia.org.

For this compound, the participation of the nitrogen lone pair could stabilize the transition state of chlorine transfer to an external nucleophile, potentially influencing the reaction rate and selectivity.

The reactivity of this compound with different nucleophiles is expected to follow the general trends observed for N-chloroamines. The rate and outcome of the reaction are highly dependent on the nucleophilicity of the attacking species.

| Nucleophile Type | Expected Reactivity with N-Cl bond | Notes |

| Amines (Primary & Secondary) | Moderate to High | Reactions with amines like piperidine or anilines can occur, often catalyzed by a second molecule of the amine acting as a base nih.gov. The reaction involves the transfer of the chlorine atom to the nucleophilic amine. |

| Thiols and Thiolates | High | Thiolates are excellent nucleophiles and are expected to react rapidly with the electrophilic chlorine atom to form sulfenyl chlorides or other sulfur-chlorine bonded species. |

| Sulfites | High | The reaction of N-chloropiperidine with sulfite has been studied and shows acid-catalyzed chlorine transfer researchgate.net. This suggests this compound would react readily with sulfites. |

| Phosphines | High | Trivalent phosphorus compounds are strong nucleophiles and would readily attack the chlorine atom, leading to the formation of phosphonium salts and the parent 4-ethylpiperidine (B1265683). |

| Iodide Ions | High | Iodide is a very good nucleophile and reducing agent. It would react with the N-Cl bond to form iodine (I₂) and liberate the parent amine. |

| Water/Hydroxide | Low to Moderate | While hydrolysis can occur, it is generally slower than with stronger nucleophiles. In basic media, elimination reactions can compete or dominate nih.gov. |

Reactions Involving the Piperidine Nitrogen Atom

While the N-Cl bond is the most reactive site, the tertiary nitrogen atom retains some of its characteristic chemical properties.

As a tertiary amine derivative, this compound is already N-alkylated. Further functionalization at the nitrogen center is limited. Quaternization by reaction with a strong alkylating agent might be possible, but it would likely be in competition with reactions at the N-Cl bond. Oxidation of the nitrogen to form an amine oxide is another potential transformation, though the presence of the N-Cl group could lead to complex side reactions.

The N-Cl bond is susceptible to reduction by various reducing agents. This process would cleave the nitrogen-chlorine bond to yield the parent tertiary amine, 4-ethylpiperidine. Common reducing agents like sulfites, thiols, or hydride reagents would be effective.

The instruction mentions "reductive amination with carbonyl compounds to form secondary amines." It is important to clarify that this compound, being a tertiary amine derivative, cannot undergo reductive amination to form a secondary amine. Reductive amination is a process that converts a primary or secondary amine into a more substituted amine by reaction with a carbonyl compound in the presence of a reducing agent. Since the nitrogen atom in this compound already has three substituents (two carbons of the ring and the ethyl group, in the parent amine), it cannot form an iminium ion intermediate necessary for this reaction. The primary reductive process for this molecule is the reduction of the N-Cl bond.

Photochemical and Radical-Mediated Reactions

The N-Cl bond in this compound is susceptible to homolytic cleavage upon exposure to ultraviolet (UV) light or in the presence of radical initiators. This cleavage generates a nitrogen-centered radical (an aminyl radical) and a chlorine radical (Cl•) .

Initiation: C₇H₁₄N-Cl + hν → C₇H₁₄N• + Cl•

Once formed, these radical species can participate in a variety of subsequent reactions:

Hydrogen Abstraction : The highly reactive chlorine radical can abstract a hydrogen atom from a solvent molecule or another substrate molecule, initiating a radical chain reaction. The aminyl radical can also abstract hydrogen atoms, though it is generally less reactive.

Addition to Unsaturated Systems : The nitrogen-centered radical could potentially add to double or triple bonds if present in the reaction mixture.

Intramolecular Reactions : The aminyl radical could undergo intramolecular hydrogen abstraction, leading to the formation of a carbon-centered radical on the piperidine ring or the ethyl group. This can be a pathway to further functionalization of the carbon skeleton. For example, a 1,5-hydrogen shift is a common process for nitrogen-centered radicals, which could lead to the formation of a carbon radical at the delta position.

Termination : The radical chain reactions are terminated by the combination of two radical species.

The use of photoredox catalysis could also mediate reactions involving the N-Cl bond, potentially leading to controlled C-H functionalization or other transformations under milder conditions nih.gov.

Light-Initiated Transformations (e.g., Freytag reaction on this compound)

Light-initiated transformations of N-chloroamines, such as the Hofmann-Löffler-Freytag (HLF) reaction, represent a powerful method for the synthesis of cyclic amines through intramolecular C-H functionalization. researchgate.net This reaction typically proceeds via the photochemical decomposition of an N-halogenated amine in the presence of a strong acid. researchgate.net

The generally accepted mechanism for the HLF reaction begins with the homolytic cleavage of the nitrogen-halogen bond upon exposure to UV light, which generates a highly reactive nitrogen-centered radical cation. This radical intermediate can then abstract a hydrogen atom from a sterically accessible carbon atom within the same molecule, typically at the δ-position, through a 1,5-hydrogen atom transfer (HAT). This intramolecular rearrangement is favored due to the formation of a stable six-membered transition state. The resulting carbon-centered radical is then trapped by a halogen atom, leading to the formation of a δ-haloamine. Subsequent treatment with a base promotes intramolecular nucleophilic substitution, yielding a cyclic amine, such as a piperidine or, more commonly, a pyrrolidine (B122466). researchgate.net

Exploration of Radical Pathways in Piperidine Reactivity (e.g., chlorine radical involvement in C-H functionalization)

The reactivity of this compound is expected to be dominated by radical pathways, particularly those involving the N-centered piperidinyl radical cation. This intermediate is readily generated by the homolytic cleavage of the N-Cl bond, which can be initiated by light, heat, or chemical reagents.

Once formed, the nitrogen-centered radical cation is a potent hydrogen atom abstractor. In the context of C-H functionalization, this radical can engage in an intramolecular hydrogen atom transfer (HAT), leading to the formation of a carbon-centered radical at a different position on the piperidine ring or its substituents. The selectivity of this HAT process is influenced by the stability of the resulting carbon radical and the stereoelectronic requirements of the transition state.

Computational studies on N-chloropiperidine have shown that after the homolysis of the N-Cl bond, various rearrangement reactions can occur. uni-muenchen.de For substituted N-chloropiperidines, the formation of different imine products through intramolecular hydrogen abstraction is a predicted pathway. uni-muenchen.de

The table below outlines the potential intramolecular hydrogen atom transfer pathways for the 1-ethyl-4-ethylpiperidin-1-yl radical cation, which would be formed from this compound. The favorability of each pathway depends on the transition state energy for the hydrogen abstraction.

| Hydrogen Abstraction Site | Resulting Carbon Radical | Potential Subsequent Reaction | Notes |

| C-2/C-6 (Piperidine Ring) | Secondary Radical | Halogen rebound to form 2-chloro derivative, Elimination to form imine | Abstraction from these positions is common in piperidine systems. |

| C-3/C-5 (Piperidine Ring) | Secondary Radical | Halogen rebound to form 3-chloro derivative | Generally less favored than abstraction from C-2/C-6 unless sterically hindered. |

| C-4 (Piperidine Ring) | Tertiary Radical | Halogen rebound to form 4-chloro derivative | The presence of the ethyl group at C-4 makes this a tertiary C-H bond, which is typically weaker and more susceptible to abstraction. |

| α-carbon (N-ethyl group) | Primary Radical | Halogen rebound to form α-chloroethyl derivative | Abstraction from the N-alkyl group is a competing pathway. |

| β-carbon (N-ethyl group) | Secondary Radical | Halogen rebound to form β-chloroethyl derivative | Less likely than α-abstraction unless specific directing effects are present. |

| α-carbon (C-4 ethyl group) | Secondary Radical | Halogen rebound to form α-chloroethyl derivative at C-4 | A plausible pathway leading to functionalization of the C-4 substituent. |

| β-carbon (C-4 ethyl group) | Primary Radical | Halogen rebound to form β-chloroethyl derivative at C-4 | Less likely than α-abstraction from the same ethyl group. |

Halogenation and Dehalogenation Processes

Halogenation

Halogenation in the context of this compound can refer to two distinct processes: the introduction of the chlorine atom onto the nitrogen to form the N-chloroamine, or the halogenation of the piperidine ring itself.

The synthesis of N-chloroamines is typically achieved by treating the corresponding secondary amine with a chlorinating agent. Common reagents for this transformation include N-chlorosuccinimide (NCS), sodium hypochlorite (B82951) (NaOCl), and calcium hypochlorite. organic-chemistry.org For instance, the N-chlorination of various amides, carbamates, and lactams proceeds efficiently with calcium hypochlorite on moist alumina. organic-chemistry.org

The direct chlorination of the piperidine ring of a pre-existing N-substituted piperidine is a more complex transformation. Methods for the synthesis of 4-chloropiperidine (B1584346) derivatives often involve cyclization strategies, such as the aza-Prins cyclization of homoallylic amines with epoxides mediated by a Lewis acid like NbCl₅, where the chloride ion from the Lewis acid is incorporated into the product. rasayanjournal.co.in

Dehalogenation

Dehalogenation of this compound would involve the removal of the chlorine atom from the nitrogen, regenerating the parent amine, 1-ethyl-4-ethylpiperidine. N-chloroamines can be dehalogenated through various reductive methods. Mild reducing agents can be employed to selectively cleave the N-Cl bond without affecting other functional groups.

For instance, N-chloro derivatives of secondary amines can be used as oxidants in situ, implying their reduction back to the amine in the process. acs.org Additionally, photocatalytic methods have been developed for the degradation and dehalogenation of N-chloropiperidine in aqueous solutions using catalysts like Ni/NiO-C₃N₄ under visible light. mdpi.com This process involves the reductive dechlorination of the N-chloropiperidine. mdpi.com

The table below summarizes some general methods that could be applicable for the dehalogenation of this compound.

| Dehalogenation Method | Reagent/Conditions | Mechanism | Reference |

| Reductive Quenching | Sodium bisulfite, Sodium thiosulfate | Reduction of the N-Cl bond | General knowledge |

| Catalytic Hydrogenation | H₂, Pd/C | Hydrogenolysis of the N-Cl bond | General knowledge |

| Photochemical Degradation | Visible light, Ni/NiO-C₃N₄ photocatalyst | Reductive dechlorination | mdpi.com |

| Reaction with Nucleophiles | Iodide ions | Redox reaction where iodide is oxidized to iodine and the N-chloroamine is reduced. | acs.org |

Mechanistic Investigations in 1 Chloro 4 Ethylpiperidine Chemistry

Elucidation of Reaction Mechanisms

The reactions involving N-chloroamines, such as 1-Chloro-4-ethylpiperidine, are diverse and mechanistically complex. They can proceed through various pathways, including radical, ionic, and concerted mechanisms. The specific pathway is often dictated by the reaction conditions, the nature of the substrate, and the presence of initiators like light, acid, or metal catalysts.

Characterization of Transition State Structures

Transition states represent the highest energy point along a reaction coordinate and, while not directly observable due to their transient nature, their structures can be inferred and computationally modeled. youtube.com For reactions involving piperidine (B6355638) derivatives, such as the N-quaternization of 4-t-butyl-1-ethylpiperidine with methyl chloride, computational studies have been used to model the transition state structures. researchgate.net These models show the partial formation and breaking of bonds as the reactants transform into products. youtube.com

In a hypothetical reaction of this compound, the transition state would feature elongated N-Cl bonds and partially formed bonds with the reacting species. The geometry of the piperidine ring, whether in a chair or twist-boat conformation, would also influence the energy and structure of the transition state. researchgate.net For exothermic reactions, the transition state is expected to resemble the reactants, whereas for endothermic reactions, it more closely resembles the products, a concept explained by the Hammond Postulate. youtube.com

Identification and Trapping of Reactive Intermediates

Reactive intermediates are short-lived, high-energy molecules that occur in the reaction pathway between reactants and products. weimiaobio.com In the chemistry of N-chloroamines, several types of intermediates are significant.

Aminium Radicals: Under neutral conditions, particularly with initiation by heat, light, or metal ions, N-chloroamines can undergo homolytic cleavage of the N-Cl bond to form aminium radicals. These intermediates are crucial in reactions like the Hofmann-Löffler-Freytag reaction, which involves a 1,5-hydrogen atom transfer. acs.org

Nitrenium Ions: Heterolytic cleavage of the N-Cl bond can lead to the formation of nitrenium ions, which are highly electrophilic species.

Other Reactive Species: In aqueous environments and during specific decomposition pathways, other reactive species can be generated. For instance, the decomposition of dichloramine is known to produce reactive nitrogen species like nitroxyl (B88944) (HNO) and peroxynitrite (ONOO⁻). nih.gov

The identification of these intermediates often relies on indirect methods, such as trapping experiments where a substance is added to the reaction to intercept the intermediate and form a stable, characterizable product.

Factors Influencing Reactivity and Selectivity

Role of Solvent Effects (e.g., solvent polarity, explicit solvent molecules, continuum solvation models)

The choice of solvent can dramatically alter the rate, and sometimes the outcome, of a reaction involving this compound. Solvent effects are broadly categorized by their polarity and their ability to engage in specific interactions like hydrogen bonding.

In studies of related nucleophilic aromatic substitution reactions involving piperidine and chloro-compounds, solvent properties play a critical role. rsc.orgrsc.org Protic solvents, which can act as hydrogen-bond donors, can stabilize charged intermediates and transition states, thereby influencing the reaction rate. rsc.org In contrast, aprotic solvents may favor different mechanistic pathways. The reactivity in hydroxylic solvents has been observed to be inversely proportional to the hydrogen-bond-donating ability of the solvent. rsc.org

Computational chemistry employs continuum solvation models , such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO), to simulate these effects. q-chem.comwikipedia.orgfiveable.me These models treat the solvent as a continuous medium with a defined dielectric constant, simplifying complex solute-solvent interactions and making calculations of solvation effects more achievable. wikipedia.orgfiveable.me For more detailed analysis, models incorporating explicit solvent molecules can be used to understand specific hydrogen-bonding interactions, which can be crucial in describing reaction barriers and mechanisms accurately. nih.gov

| Solvent Type | Dominant Interaction | Effect on Ionic Intermediates | Favored Mechanism (Hypothetical) |

|---|---|---|---|

| Polar Protic (e.g., Methanol) | Hydrogen Bonding, Dipole-Dipole | Strongly Stabilized | Ionic (SN1-like) |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-Dipole | Moderately Stabilized | Concerted or Ionic (SN2-like) |

| Nonpolar (e.g., Hexane) | Van der Waals forces | Destabilized | Radical |

Catalytic Influences and Their Mechanisms (e.g., iodine catalysis, nickel catalysis in related systems)

Catalysts can open up new, lower-energy reaction pathways, enhancing reaction rates and influencing selectivity.

Iodine Catalysis: In reactions involving N-chloroamines, iodide ions can play a significant role. Acid-catalyzed chlorine transfer from N-chloroamines to iodide is a known process. rsc.org The mechanism can change from a pre-equilibrium protonation followed by rate-determining chlorine transfer, to a concerted mechanism depending on the structure of the chloramine (B81541). rsc.org In biochemical applications, related compounds like Chloramine-T are used to oxidize iodide to electrophilic iodine, which is then used for iodination of proteins. pharmacyfreak.com Molecular iodine has also been employed as a catalyst for oxidative N-S bond formation in the synthesis of various heterocyclic compounds. mdpi.com

Nickel Catalysis in Related Systems: While direct nickel catalysis on this compound is not extensively documented, nickel catalysts are widely used for C-N bond formation reactions (amination) involving aryl chlorides and sulfamates. nih.govnih.govorgsyn.org These reactions typically involve a catalytic cycle with a Ni(0) active species. The cycle proceeds through oxidative addition of the aryl halide to the Ni(0) center, followed by amine coordination, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the Ni(0) catalyst. nih.gov The choice of ligand, such as N-heterocyclic carbenes (NHCs) or phosphines, is crucial for the success of these transformations. nih.gov

| Catalyst System | Typical Substrate | General Mechanism | Key Features |

|---|---|---|---|

| Iodide (I-) / Acid | N-Chloroamines | Acid-catalyzed chlorine transfer | Mechanism is substrate-dependent (stepwise vs. concerted). rsc.org |

| [Ni(cod)2] / Ligand | Aryl Chlorides/Sulfamates | Ni(0)/Ni(II) catalytic cycle | Highly dependent on ligand structure for efficiency and scope. nih.govnih.gov |

| Photoredox / Nickel | Aryl Bromides | Ni(I)/Ni(III) catalytic cycle | Allows for mild reaction conditions at room temperature. acs.org |

Impact of Temperature and Stoichiometric Ratios on Reaction Outcomes

Standard thermodynamic and kinetic principles govern the influence of temperature and stoichiometry.

Temperature: Increasing the reaction temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation barrier. However, temperature can also affect selectivity. If a substrate can undergo multiple competing reactions with different activation energies, a change in temperature can alter the ratio of the products. For instance, in nickel-catalyzed aminations, reactions are often conducted at elevated temperatures (e.g., 80°C) to achieve reasonable reaction times and yields. nih.gov

Stoichiometric Ratios: The relative amounts of reactants can significantly impact the reaction outcome, particularly in reactions with multiple steps or competing pathways. For example, in amination reactions, the ratio of the amine nucleophile to the electrophile and the base can determine the efficiency of the reaction and the formation of potential side products. In studies of nucleophilic substitution with piperidine, the concentration of the amine was shown to influence the observed rate, sometimes indicating base catalysis where a second molecule of the amine acts as a base in the rate-determining step. rsc.org

1 Chloro 4 Ethylpiperidine As a Versatile Synthetic Intermediate

Role as a Building Block in the Construction of Complex Heterocyclic Systems (e.g., 2-azabicyclo-octanes)

One of the significant applications of N-chloroamines, including 1-chloro-4-ethylpiperidine, is in the synthesis of complex, bridged bicyclic systems through intramolecular reactions. These reactions leverage the reactivity of the N-Cl bond to initiate cyclization, forming new rings and creating rigid, three-dimensional structures that are of interest in medicinal chemistry and materials science.

The general strategy involves an N-chloroamine with a suitably positioned internal nucleophile, such as an alkene. In the presence of a catalyst, often a silver(I) salt or an acid, the N-chloroamine can undergo a transannular cyclization. rsc.org This process is believed to proceed through a radical chain mechanism or via an aminium radical cation intermediate. The reaction results in the formation of a new carbon-nitrogen bond, constructing a bicyclic framework like the 2-azabicyclo[3.2.1]octane or similar azabicyclic structures. rsc.orgresearchgate.net The specific geometry and substitution pattern of the final product are dictated by the structure of the starting N-chloro-4-ethylpiperidine derivative.

This methodology provides a powerful route to nitrogen-containing bridged systems, which are common motifs in natural products and pharmacologically active compounds. researchgate.netnih.gov The ability to construct these complex scaffolds from relatively simple piperidine (B6355638) precursors highlights the value of this compound as a key building block.

Table 1: Examples of Azabicyclic Systems Synthesized via N-Chloroamine Cyclization This table is illustrative and based on general reaction principles for N-chloroamines.

Precursor for Advanced Organic Molecules

The utility of this compound extends beyond cyclization reactions. It serves as a key intermediate that can be integrated into longer, more complex synthetic routes, enabling the construction of advanced molecular targets.

In multistep synthesis, intermediates must be readily prepared and possess the correct reactivity to be carried through subsequent steps. This compound fits this role by providing a stable yet reactive handle on the piperidine nitrogen. For instance, it can be a precursor to the 4-ethylpiperidine (B1265683) moiety found in various pharmaceutical intermediates. researchgate.net A synthetic sequence might involve using the N-chloro group to direct a specific transformation before it is removed or converted to another functional group. This controlled reactivity is crucial in complex syntheses where multiple functional groups are present. The development of flow chemistry, where reactions are run in continuous streams, has further highlighted the utility of such intermediates, allowing for the rapid, automated synthesis of complex molecules without the need for isolating every intermediate. syrris.jprsc.org

Derivatization is a key technique for modifying a molecule to enhance its properties or to prepare it for subsequent reactions. The N-Cl bond in this compound is the primary site for such modifications. The chlorine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups onto the nitrogen atom.

Common derivatization reactions include:

Reduction: The N-Cl bond can be reduced back to an N-H bond, yielding 4-ethylpiperidine. This secondary amine is a versatile building block itself, capable of undergoing reactions like acylation, alkylation, and arylation.

Substitution: Nucleophiles such as alkoxides, thiolates, and other amines can replace the chlorine, forming new N-O, N-S, or N-N bonds, respectively.

Formation of Reactive Intermediates: The N-chloro group can facilitate the in-situ formation of highly reactive aziridinium (B1262131) ions, particularly in related 3-chloropiperidine (B1606579) systems. nih.govnih.gov These intermediates can then be trapped by nucleophiles, leading to ring-opened products with new functionalities.

This ability to easily convert the N-chloro group into other functionalities makes this compound a flexible starting point for creating a diverse set of substituted piperidines.

Table 2: Illustrative Derivatization Reactions of this compound

Strategic Intermediate in the Synthesis of Analogues and Compound Libraries

In modern drug discovery, the synthesis of compound libraries—large collections of structurally related molecules—is a cornerstone for identifying new therapeutic agents. nih.goviipseries.org The piperidine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs due to its favorable pharmacological properties. uni-giessen.de

This compound is an excellent starting material for creating libraries of piperidine-based compounds. Its defined structure provides a constant scaffold (the 4-ethylpiperidine core), while the reactive N-chloro handle allows for the systematic introduction of diversity. Using techniques like parallel synthesis, chemists can react this compound (or its de-chlorinated secondary amine derivative) with a large set of diverse building blocks (e.g., various carboxylic acids, alkyl halides, or sulfonyl chlorides) in separate reaction wells. researchgate.netslideshare.net This process rapidly generates a library of unique compounds that can be screened for biological activity against a specific disease target, such as an enzyme or a receptor. unipd.it For example, libraries of N-acylated or N-alkylated 4-ethylpiperidine derivatives can be synthesized to explore the structure-activity relationship (SAR) for a particular biological target, helping to optimize the potency and selectivity of a potential drug candidate. uni-giessen.de

Table 3: Representative Scheme for a Compound Library from a 4-Ethylpiperidine Scaffold This table illustrates the concept of generating a focused library from a common intermediate.

Emerging Research Directions and Future Perspectives in 1 Chloro 4 Ethylpiperidine Chemistry

Development of Novel Catalytic Systems for Regio- and Stereoselective Functionalization

The precise control of regio- and stereoselectivity in the functionalization of piperidine (B6355638) rings is a central theme in modern organic synthesis. For derivatives like 1-Chloro-4-ethylpiperidine, research is moving towards the development of sophisticated catalytic systems that can direct reactions to specific positions on the ring with high fidelity.

One promising avenue is the application of transition-metal catalysis. While direct catalytic functionalization of the N-Cl bond is an area ripe for exploration, current advancements in the functionalization of the piperidine core offer significant insights. For instance, rhodium-catalyzed hydroboration has been demonstrated as a powerful platform for the regiodivergent functionalization of pyridine (B92270) precursors, which can then be reduced to highly functionalized piperidines. acs.org Future work could involve adapting such catalytic systems to the parent 4-ethylpiperidine (B1265683), followed by N-chlorination, or exploring post-functionalization chlorination strategies.

Key research objectives in this area include:

Ligand-Controlled Regioselectivity: The development of catalyst systems where the choice of ligand dictates the position of functionalization (e.g., C2 vs. C3) on the piperidine ring. acs.org

Stereoselective Transformations: The design of chiral catalysts that can introduce new stereocenters with high enantiomeric excess, a critical requirement for pharmaceutical applications. researchgate.net

Earth-Abundant Metal Catalysis: A shift towards using catalysts based on more sustainable and cost-effective metals, such as cobalt, which has shown promise in the hydrofunctionalization of alkenes and alkynes. snnu.edu.cn

| Catalytic Approach | Potential Application to 4-Ethylpiperidine Scaffold | Key Advantages |

| Rhodium-Catalyzed Hydroboration | Regiodivergent synthesis of functionalized 4-ethylpiperidines from pyridine precursors. acs.org | High control over regioselectivity through ligand choice; versatile borylated intermediates. acs.org |

| Iridium-Catalyzed Hydrogenation | Asymmetric synthesis of chiral 4-ethylpiperidine from corresponding pyridinium (B92312) salts. nih.gov | Access to enantioenriched piperidines, which are valuable chiral building blocks. researchgate.netnih.gov |

| Cobalt-Catalyzed Hydrofunctionalization | C-H activation and functionalization of the piperidine ring. snnu.edu.cn | Use of earth-abundant metals; potential for novel bond formations. snnu.edu.cn |

Advancements in Asymmetric Synthetic Methodologies for Piperidine Derivatization

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance. For this compound, this translates to developing methods that can either start from a chiral pool of 4-ethylpiperidine or introduce chirality during the synthetic sequence.

Recent breakthroughs in asymmetric catalysis offer powerful tools for this purpose. Iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts, for example, provides a direct route to enantioenriched piperidines. nih.gov Similarly, chiral phosphine (B1218219) catalysts have been employed in highly enantioselective [4+2] annulation reactions of imines with allenes to furnish functionalized piperidine derivatives. researchgate.netnih.gov These methodologies could be strategically employed to generate chiral precursors to this compound.

Future research is expected to focus on:

Organocatalysis: The use of small organic molecules as catalysts for asymmetric transformations, offering an alternative to metal-based systems. mdpi.com

Enzyme-Mediated Reactions: Biocatalysis presents an opportunity for highly selective reactions under mild conditions.

Desymmetrization Approaches: The selective functionalization of prochiral piperidine derivatives to generate chiral products. nih.gov

Exploration of Unconventional Reactivity Modalities and Activation Strategies

The N-Cl bond in this compound is a key functional group that imparts unique reactivity, distinguishing it from its parent amine. N-chloroamines are known to be versatile reagents, and exploring their full potential through unconventional activation methods is a burgeoning area of research. acsgcipr.org

One of the most exciting developments is the use of photochemical activation. N-chloroamines have been successfully employed as substrates in metal-free, photochemical atom-transfer radical addition (ATRA) reactions with olefins. rsc.org This strategy allows for the formation of new carbon-carbon and carbon-chlorine bonds, generating β-chloroamine products with complete atom economy. Applying this photoredox catalysis to this compound could open up new pathways for complex molecule synthesis.

Key areas for future exploration include:

Photoredox Catalysis: Utilizing visible light to initiate radical-based transformations of the N-Cl bond, enabling reactions that are difficult to achieve through traditional thermal methods. rsc.org

Flow Chemistry: The use of continuous flow reactors for the in-situ generation and immediate use of reactive N-chloroamines like this compound. acsgcipr.org This approach enhances safety by minimizing the accumulation of potentially unstable intermediates and allows for precise control over reaction conditions. acsgcipr.org

Electrochemical Synthesis: Employing electrochemistry to mediate the formation and reaction of the N-Cl bond, offering a reagent-free activation method.

Application of Advanced Computational Methodologies for Reaction Design and Optimization

Computational chemistry has become an indispensable tool in modern synthetic chemistry for understanding reaction mechanisms and predicting outcomes. For a reactive species like this compound, computational studies can provide crucial insights into its structure, stability, and reaction pathways.

Quantum-chemical studies, particularly using Density Functional Theory (DFT), have been applied to investigate the base-catalyzed reactions of N-chloropiperidines. uni-muenchen.de These studies can calculate reaction energies, identify transition states, and predict the most likely products of complex reaction networks, including intramolecular additions, substitutions, and eliminations. uni-muenchen.de By modeling solvent effects, these computational methods can accurately reproduce experimental energy barriers. uni-muenchen.de

Future applications of computational methodologies in the context of this compound chemistry will likely involve:

Mechanism Elucidation: Detailed computational analysis of novel catalytic cycles to understand the origin of regio- and stereoselectivity.

Catalyst Design: In silico screening and design of new ligands and catalysts with improved activity and selectivity for reactions involving the piperidine scaffold.

Reactivity Prediction: Using conceptual DFT and other tools to predict the reactivity of this compound with various substrates and under different activation conditions (e.g., photochemical). nih.gov

| Computational Method | Application in this compound Research | Insights Gained |

| Density Functional Theory (DFT) | Calculating reaction energies and barriers for rearrangements and functionalization reactions. uni-muenchen.de | Prediction of product stability, elucidation of reaction mechanisms. uni-muenchen.de |

| Continuum Solvation Models (e.g., CPCM) | Simulating reactions in solution to account for solvent effects. uni-muenchen.de | More accurate prediction of reaction barriers and thermochemistry in relevant media. uni-muenchen.de |

| Molecular Dynamics (MD) Simulations | Studying the interaction of piperidine-based ligands with biological targets. nih.gov | Understanding binding modes and informing the design of bioactive molecules. nih.gov |

Q & A

Basic Research Questions

Q. What are validated spectroscopic methods for confirming the structural identity of 1-Chloro-4-ethylpiperidine?

- Methodology : Use ¹H and ¹³C NMR to confirm the piperidine ring structure, chlorine substitution, and ethyl group integration. Compare chemical shifts with similar piperidine derivatives (e.g., 4-(4-Chlorophenyl)piperidine hydrochloride ). GC-MS or HPLC (with a polar stationary phase) can assess purity (>98% as per standard protocols ). Include IR spectroscopy to verify C-Cl stretching vibrations (~550-650 cm⁻¹) .

Q. What synthetic routes are effective for lab-scale preparation of this compound?

- Methodology :

- Step 1 : Start with 4-ethylpiperidine. Use N-chlorosuccinimide (NCS) in anhydrous dichloromethane under nitrogen to introduce the chlorine atom at the 1-position .

- Step 2 : Purify via column chromatography (silica gel, hexane:ethyl acetate gradient). Monitor reaction progress by TLC (Rf ~0.3-0.4) .

- Step 3 : Validate yield (typically 60-75%) and purity using melting point analysis and elemental composition (CHN) .

Q. How should researchers handle contradictions in reported solubility data for this compound?

- Methodology : Replicate experiments under varying conditions (e.g., solvent polarity, temperature). For example, test solubility in DMSO, ethanol, and water at 25°C and 40°C. Cross-reference with PubChem’s computational solubility predictions and empirical data from analogous compounds (e.g., 1-propylpiperidine-4-carboxamide ). Discrepancies may arise from impurities or hydration states .

Advanced Research Questions

Q. What steric and electronic factors influence the nucleophilic substitution reactivity of this compound?

- Methodology :

- Steric Effects : Compare reaction rates with bulkier nucleophiles (e.g., tert-butoxide vs. methoxide) in SN2 reactions. Use kinetic studies (UV-Vis monitoring) to quantify activation energy .

- Electronic Effects : Perform DFT calculations (e.g., Gaussian 09) to map electron density around the chlorine atom. Correlate with experimental outcomes using Hammett plots .

- Reference Data : Similar studies on 2-Chloro-4-(chloromethyl)pyridine hydrochloride show steric hindrance reduces reactivity by 30-40% .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound derivatives in neurological targets?

- Methodology :

- Step 1 : Synthesize derivatives with modifications at the ethyl or chlorine positions (e.g., 1-fluoro-4-propylpiperidine).

- Step 2 : Screen against GPCRs (e.g., dopamine receptors) using radioligand binding assays .

- Step 3 : Analyze SAR trends with multivariate regression models, incorporating steric (molar refractivity) and electronic (Hammett σ) parameters .

Q. What computational strategies predict the metabolic stability of this compound in hepatic models?

- Methodology :

- Use CYP450 docking simulations (AutoDock Vina) to identify potential oxidation sites. Validate with in vitro microsomal assays (human liver microsomes + NADPH) .

- Compare with experimental LC-MS/MS data to refine QSAR models .

Data Contradiction and Reproducibility

Q. How to resolve discrepancies in reported melting points for this compound?

- Methodology :

- Replication : Synthesize the compound in triplicate using literature protocols .

- Analysis : Perform DSC (differential scanning calorimetry) with controlled heating rates (2°C/min). Cross-check with capillary melting point apparatus.

- Factors : Impurities (e.g., residual solvents) or polymorphic forms may cause variations. Purity thresholds >98% are critical .

Experimental Design

Q. What controls are essential when testing this compound’s cytotoxicity in cell cultures?

- Methodology :

- Negative Control : Untreated cells + vehicle (e.g., DMSO at 0.1% v/v).

- Positive Control : Staurosporine (apoptosis inducer).

- Dose-Response : Use 6-8 concentrations (1 nM–100 µM) with triplicate wells. Assess viability via MTT assay .

- Confounders : Account for chlorine’s photodegradation by shielding plates from light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.